molecular formula C18H22N2O2 B2712735 3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide CAS No. 2320382-53-2

3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide

Cat. No.: B2712735
CAS No.: 2320382-53-2
M. Wt: 298.386
InChI Key: KWNGEBAHWRUSKE-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide is a synthetic organic compound that features a spirocyclic structure. This compound is notable for its unique chemical architecture, which includes a spiro linkage between a nonane ring and an oxane ring, as well as a cyanophenyl group and a propanamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an epoxide under acidic or basic conditions.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl derivative.

    Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between the spirocyclic amine and a propanoyl chloride derivative, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group, where nucleophiles such as amines or thiols replace the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of novel therapeutics targeting specific enzymes or receptors.

    Materials Science: Its spirocyclic structure can impart desirable physical properties, making it useful in the design of advanced materials such as polymers or liquid crystals.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells. The spirocyclic structure may enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one: Similar spirocyclic structure but lacks the cyanophenyl and propanamide groups.

    1-Oxaspiro[4.5]decan-2-one: Another spirocyclic compound with different ring sizes and functional groups.

    7-Oxaspiro[3.5]nonan-1-one: Shares the oxaspiro core but differs in the attached functional groups.

Uniqueness

3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide is unique due to its combination of a spirocyclic core with a cyanophenyl group and a propanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c19-13-15-3-1-14(2-4-15)5-6-17(21)20-16-7-8-18(16)9-11-22-12-10-18/h1-4,16H,5-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNGEBAHWRUSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)CCC3=CC=C(C=C3)C#N)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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